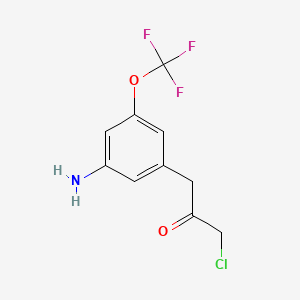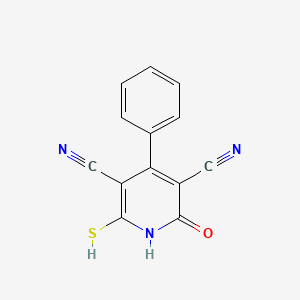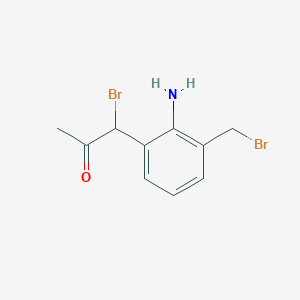
2-Bromo-5-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chlorobenzamide is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chlorobenzamide typically involves the bromination and chlorination of benzamide derivatives. One common method starts with 2-chlorobenzamide, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial production, the process may involve more efficient and scalable methods. One such method includes the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst. This method is environmentally friendly, has a high yield (over 95%), and produces high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-Bromo-5-chlorobenzoic acid and ammonia.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products
Substitution Reactions: Depending on the nucleophile used, products can include various substituted benzamides.
Hydrolysis: The major products are 2-Bromo-5-chlorobenzoic acid and ammonia.
Aplicaciones Científicas De Investigación
2-Bromo-5-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-chlorobenzamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific proteins. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, affecting their function and activity. This interaction can disrupt normal cellular processes, making it useful in drug development .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-chlorobenzoic acid: Similar in structure but with a carboxylic acid group instead of an amide group.
2-Chloro-5-bromobenzamide: Similar but with the positions of bromine and chlorine atoms swapped.
2-Bromo-4-chlorobenzamide: Similar but with the chlorine atom at the 4 position instead of the 5 position.
Uniqueness
2-Bromo-5-chlorobenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for targeted applications in research and industry .
Propiedades
Número CAS |
131002-02-3 |
|---|---|
Fórmula molecular |
C7H5BrClNO |
Peso molecular |
234.48 g/mol |
Nombre IUPAC |
2-bromo-5-chlorobenzamide |
InChI |
InChI=1S/C7H5BrClNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) |
Clave InChI |
MUPYRHASLDDKJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















